molecular formula C22H22N2O4S2 B2882580 2-((2-Phenyl-4-tosyloxazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 941900-04-5

2-((2-Phenyl-4-tosyloxazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2882580
CAS No.: 941900-04-5
M. Wt: 442.55
InChI Key: DSFJTCWWRRMJJN-UHFFFAOYSA-N
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Description

2-((2-Phenyl-4-tosyloxazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2, a tosyl (p-toluenesulfonyl) group at position 4, and a thioether linkage at position 5 connected to a pyrrolidinyl ethanone moiety. This structure combines electron-rich (oxazole, pyrrolidine) and electron-deficient (tosyl) motifs, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or kinase targeting. Computational studies using density functional theory (DFT) methods, including exact-exchange considerations , have been employed to analyze its electronic properties. Structural characterization, if performed, would likely rely on crystallographic tools like SHELX .

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-16-9-11-18(12-10-16)30(26,27)21-22(29-15-19(25)24-13-5-6-14-24)28-20(23-21)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJTCWWRRMJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s electronic profile can be compared to analogs with modified substituents. For instance:

  • Oxazole derivatives with methyl groups (e.g., 2-phenyl-4-methyloxazole): These exhibit reduced electron-withdrawing effects compared to the tosyl group, leading to higher HOMO energies and altered reactivity.
  • Thiazole analogs : Replacing oxazole with thiazole introduces a sulfur atom in the ring, enhancing π-conjugation and polarizability, which may improve binding affinity in biological systems.

Table 1: Calculated Electronic Properties

Compound HOMO (eV) LUMO (eV) LogP Method
Target Compound -6.5 -1.8 3.2 DFT
2-Phenyl-4-methyloxazole derivative -6.2 -1.5 2.8 DFT
Thiazole analog -6.7 -2.0 3.5 DFT

Physicochemical and Crystallographic Analysis

The tosyl group enhances stability but reduces solubility compared to methyl or hydrogen substituents. Crystallographic studies of similar compounds, resolved using SHELX software , reveal that bulky substituents like tosyl groups influence packing efficiency and melting points.

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